Composti ossigenati organici
Organooxygen compounds are a diverse class of chemical substances that contain oxygen atoms covalently bonded to carbon in their molecular structure. These compounds play crucial roles across various industries due to their unique properties and wide range of applications. Common examples include ethers, alcohols, and ketones, which are essential components in solvents, pharmaceuticals, and polymer synthesis.
Ethers, such as diethyl ether, are widely used as organic solvents for their low boiling points and non-toxic nature. Alcohols, like ethanol and methanol, serve multiple functions; they act not only as fuels but also as intermediates in the production of numerous chemicals, including fragrances and detergents. Ketones, exemplified by acetone, are vital in nail polish removers and as a solvent for various materials due to their strong dissolving power.
The synthesis of organooxygen compounds can vary from simple laboratory reactions to complex industrial processes, requiring precise control over reaction conditions to achieve desired products with optimal purity and yield. These compounds’ versatility makes them indispensable in chemical manufacturing, making them essential for both academic research and commercial production.

- Composti carbonilici
- Carboidrati e coniugati di carboidrati
- Ether
- Alcoli e polioli
- Areni alchili chetoni
- Alchilfenilchetoni
- Cicloesanoli
- composti O-glicosilici
- Aldeidi ariliche
- glicosidi fenolici
- P-benzoquinoni
- idrossibenzaldeidi
- Enoni
- cheton
- oligosaccaridi
- Chetoni ciclici
- Aldeidi a catena media
- Acidi chinici e derivati
- alcoli secondari
- Alcoli terziari
- Acidi zuccherini e derivati
- chetali
- acetali di chetoene
- Aldeidi con idrogeno alfa
- Amino ciclitoli
- Alcoli primari
- Chetoni aril-fenilici
- esteri orto
- Cicloesanoni
- dialioli
- esosi
- pentosi
- Diazoeteri
- Acyloins
- Amino ciclitolo glicosidi
- Beta-idrossichetoni
- alcoli zuccherini
- Alcoli ciclici e derivati
- Eteri alchilari e aromatici
- 4,5-disostituiti 2-deossistreptamine
- Amino zuccheri acili
- glicosidi cianogeni
- Acidi shikimici e derivativi
- acidi N-acilneuramminici
- derivati dell'acido glucuronico
- monosaccaridi
- Gluconolattoni
- Acidi amminici biciclici e derivati
- Ciclopentanoli
- Alfa-clorochetoni
- Eteri dialchilici
- Aminoglicosidi
- Beta-amminochetoni
- Eteri diari
- N-acil-alpha-esosamine
- m-benzoquinoni
- monosaccaridi fosfati
- 4,6-disostituiti 2-deossistreptammine
- composti C-glicosidici
- Enals
- Chetoni aromatici
- glicosammine
- pentosi fosfati
- glucuronidi O-
- Aldeidi a catena corta
- Gliceraldeide-3-fosfati
- Beta-dichetoni
- Composti ossigenati organici
- A-chetooni alfa-idrossili
- Oligosaccaridi solfati
- Alchilglucosinolati
- Beta-idrossialdeidi
- Enoli
- composti 1,3-dicrobonile
- dichetoni alfa
- Chetoni alfa-acilossio
- Ossetano aminoacidi e derivati
- acetali
- Fosfati di inositol
- Eptosi
- Ciclitoli e derivati
- Disaccaridi fosfati
- N-acilneuraminato-9-fosfati
- esosi fosfati
- aminoglicosidi di 2-deossistreptammina
- ossichinoni metilenici
- Alogochetoni
- Chetoni alfa-beta-insaturi ramificati in alfa
- O-benzoquinoni
- Ynols
- Disaccaridi
- chetoni alfa,beta-insaturi idrossi
- idrati carbonili
Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
O-(2,3-dimethylbutyl)hydroxylamine | 2228653-28-7 | C6H15NO |
![]() |
O-(1-cyclopentylethyl)hydroxylamine | 854383-23-6 | C7H15NO |
![]() |
1-(tert-Butoxy)-2-methylprop-1-ene | 53282-39-6 | C8H16O |
![]() |
O-(cycloheptylmethyl)hydroxylamine | 854383-22-5 | C8H17NO |
![]() |
O-(1-cyclohexylethyl)hydroxylamine | 1890905-38-0 | C8H17NO |
![]() |
O-(3,3-dimethylcyclopentyl)methylhydroxylamine | 2229458-40-4 | C8H17NO |
![]() |
O-(2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-yl)hydroxylamine | 2228649-40-7 | C10H17NO |
![]() |
O-(2-ethylbutyl)hydroxylamine | 854383-21-4 | C6H15NO |
![]() |
O-(pentan-3-yl)hydroxylamine | 785766-03-2 | C5H13NO |
![]() |
O-(2,3-dimethylbutan-2-yl)hydroxylamine | 1895007-48-3 | C6H15NO |
Letteratura correlata
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Fornitori consigliati
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati